BK-218

Antibacterial Staphylococcus MIC

Generic cephalosporin substitutions introduce PBP affinity variability, compromising assay reproducibility. BK-218 is a second-generation cephalosporin reference standard delivering consistent, quantifiable potency for anti-staphylococcal and PBP inhibition studies. • 8-fold greater activity against oxacillin-susceptible Staphylococcus spp. vs. cefuroxime and cefaclor. • Superior inhibition of E. coli PBPs compared to cephalexin and cefoxitin, ensuring clear assay signals. • Dual oral/parenteral bioavailability enables intra-study pharmacokinetic comparisons without compound switching. Supplied with full analytical documentation; for research use only.

Molecular Formula C15H13ClN7NaO5S2
Molecular Weight 493.9 g/mol
CAS No. 110008-56-5
Cat. No. B1667541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBK-218
CAS110008-56-5
Synonyms5-thia-1-azabicyclo(4.2.0)oct-2-en-7-((3-chloroizoxazol-5-yl)acetamido)-3-(((1-methyl)-1H-tetrazol-5-yl)thiomethyl)-8-oxo-2-carboxylic acid
BK 218
BK-218
Molecular FormulaC15H13ClN7NaO5S2
Molecular Weight493.9 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC(=NO4)Cl)SC2)C(=O)[O-].[Na+]
InChIInChI=1S/C15H14ClN7O5S2.Na/c1-22-15(18-20-21-22)30-5-6-4-29-13-10(12(25)23(13)11(6)14(26)27)17-9(24)3-7-2-8(16)19-28-7;/h2,10,13H,3-5H2,1H3,(H,17,24)(H,26,27);/q;+1/p-1/t10-,13-;/m1./s1
InChIKeyXQPMNRFOIDADDS-HTMVYDOJSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BK-218 (CAS 110008-56-5) Procurement Guide: A Second-Generation Cephalosporin with Dual-Route Administration for Antibacterial Research


BK-218 is a semisynthetic, broad-spectrum cephalosporin antibiotic of the second-generation class, distinguished by its dual oral and parenteral route of administration [1]. It is chemically defined as the monosodium salt of (6R-trans)-7-[[(3-chloro-5-isoxazolyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, with a molecular weight of 493.88 and formula C15H13ClN7NaO5S2 . As a β-lactam antibiotic, its mechanism of action involves binding to and inhibiting penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis [1]. BK-218 is a reference standard for studying the structure-activity relationships and resistance mechanisms of cephalosporins, and is supplied exclusively for research and development purposes [2].

Compound Class Second-generation cephalosporin reference standard β-lactam PBP inhibitor for cell-wall synthesis studies
Key Research Fit Antimicrobial susceptibility and resistance mechanism studies Dual oral/parenteral route supports comparative PK models
Procurement Context Structure-activity relationship (SAR) and PBP affinity research Supplied for R&D use only; not for human/veterinary diagnostic or therapeutic use

Why BK-218 Cannot Be Directly Substituted by Other Cephalosporins: A Comparative Evidence Analysis for Informed Procurement


Cephalosporins are not functionally interchangeable; even compounds within the same generation can exhibit significant differences in antibacterial spectrum, potency against specific pathogens, PBP binding affinity, and β-lactamase stability. Generic substitution of BK-218 with other second-generation cephalosporins like cefuroxime, cefaclor, or cefamandole risks experimental failure or misinterpretation of results. BK-218 demonstrates quantifiably greater activity against oxacillin-susceptible Staphylococcus spp. (8-fold more potent than cefuroxime or cefaclor) [1] and shows superior inhibition of multiple PBP targets in Escherichia coli relative to cephalexin and cefoxitin [2]. Its unique dual-route bioavailability profile and specific β-lactamase inhibition characteristics further underscore why only BK-218—not its structural analogs—can reliably reproduce the experimental outcomes documented in the foundational literature. The following evidence section quantifies these critical differentiators.

Risk Factor BK-218 Profile Generic Substitute Risk
Anti-staphylococcal potency
Quantifiably higher activity against oxacillin-susceptible Staphylococcus spp.
Cefuroxime/cefaclor show significantly lower potency; may not replicate reported endpoint response
PBP binding profile
Greater inhibition of multiple E. coli PBPs; pronounced lytic effect
Cephalexin/cefoxitin exhibit weaker PBP affinity; mechanistic readouts may shift
Route of administration
Dual oral and parenteral bioavailability
Single-route cephalosporins limit dosing flexibility and cross-route comparison in PK models

Quantitative Differentiation of BK-218 vs. Second-Generation Cephalosporins: An Evidence-Based Selection Guide for Research Procurement


8-Fold Superior Anti-Staphylococcal Activity of BK-218 Compared to Cefuroxime and Cefaclor

BK-218 exhibits an 8-fold greater antibacterial potency than cefuroxime or cefaclor against oxacillin-susceptible Staphylococcus spp. [1]. This enhanced activity is a critical differentiator for research focused on staphylococcal infections, including those caused by methicillin-susceptible Staphylococcus aureus (MSSA).

Anti-Staphylococcal Activity
Head-to-head
8-fold greater potency than cefuroxime or cefaclor
Supports antimicrobial screening context for oxacillin-susceptible Staphylococcus spp.
In vitro susceptibility testing; reported endpoint context
Antibacterial Staphylococcus MIC

Superior PBP Binding Affinity of BK-218 Relative to Cephalexin and Cefoxitin in E. coli

The inhibitory effect of BK-218 on penicillin-binding proteins (PBPs) of Escherichia coli HB101 was significantly greater than that of cephalexin and cefoxitin [1]. This enhanced PBP binding correlates directly with a more pronounced inhibition of radiolabeled glucosamine incorporation and a more intensive lytic effect, indicating a more potent disruption of cell wall synthesis at the molecular level [1].

PBP Binding Affinity
Head-to-head
Greatest inhibition among tested compounds in E. coli HB101
Supports mechanistic PBP binding and cell-wall synthesis inhibition assays
Correlated with higher glucosamine incorporation inhibition and lytic effect
Penicillin-binding proteins Mechanism of action E. coli

Dual Oral and Parenteral Route of Administration: A Key Differentiator for In Vivo Pharmacokinetic Studies

BK-218 is characterized as an orally active cephalosporin with a dual route of administration, enabling both oral and parenteral dosing [1]. This property distinguishes it from many second-generation cephalosporins that are exclusively parenteral (e.g., cefamandole, cefoxitin) or have limited oral bioavailability, providing a unique tool for comparative pharmacokinetic and oral bioavailability studies.

Dual-Route Administration
Class-level
Oral and parenteral route available
May support comparative PK and oral bioavailability study designs
Versus single-route comparators; data to verify in specific models
Pharmacokinetics Bioavailability Route of administration

Broad-Spectrum β-Lactamase Inhibition Profile of BK-218

BK-218 demonstrated effective inhibition against all five β-lactamase enzymes tested in a panel, including common plasmid- and chromosomally-mediated enzymes [1]. However, it is notable that two specific enzymes—Enterobacter cloacae P99 and Pseudomonas aeruginosa Cilote—were capable of partial hydrolysis [1]. This profile defines a specific stability spectrum that is essential for interpreting resistance mechanism studies.

β-Lactamase Stability
Context-dependent
Inhibited 5 of 5 tested enzymes; partial hydrolysis by P99 and Cilote observed
Defines a specific β-lactamase stability spectrum for resistance mechanism profiling
Enterobacter cloacae P99 and Pseudomonas aeruginosa Cilote hydrolysis requires review
β-Lactamase Resistance Enzyme inhibition

Recommended Research and Industrial Applications of BK-218 (CAS 110008-56-5) Based on Validated Comparative Evidence


Antibacterial Susceptibility Testing Against Gram-Positive Pathogens

BK-218 is indicated for in vitro susceptibility studies targeting oxacillin-susceptible Staphylococcus spp., where it provides an 8-fold potency advantage over cefuroxime and cefaclor [1]. This makes it a suitable reference compound for evaluating novel anti-staphylococcal agents or for establishing baseline susceptibility in surveillance studies.

Mechanistic Studies of Penicillin-Binding Protein (PBP) Interactions

Due to its greater inhibitory effect on Escherichia coli PBPs compared to cephalexin and cefoxitin [1], BK-218 serves as a robust positive control in PBP binding assays, cell wall synthesis inhibition experiments, and lysis kinetics studies. Its enhanced PBP affinity ensures clear, reproducible signals in these assays.

Comparative Pharmacokinetic and Bioavailability Investigations

The dual oral and parenteral route of administration of BK-218 [1] positions it as an ideal tool for comparative pharmacokinetic studies assessing absolute oral bioavailability, first-pass metabolism, and the impact of route of administration on efficacy in animal models. It allows direct intra-study comparison without confounding by different compounds.

β-Lactamase Inhibition and Resistance Mechanism Profiling

BK-218's documented inhibition of a panel of five β-lactamases, with partial hydrolysis by two specific enzymes [1], makes it a valuable reference for enzymatic assays designed to characterize novel β-lactamase variants or to screen potential β-lactamase inhibitors. Its defined stability profile aids in interpreting hydrolysis rates and inhibitor efficacy.

Application
Selection Property
Validation Focus
Gram-positive susceptibility screening
Antimicrobial screening context
MIC and strain-panel endpoints against Staphylococcus spp.
PBP interaction and lysis kinetics studies
Mechanistic PBP binding profile
Cell-wall synthesis inhibition and lytic effect endpoint review
Comparative PK and oral bioavailability research
Dual-route administration capability
Absolute oral bioavailability and route-comparison model validation
β-lactamase resistance mechanism profiling
Defined enzyme stability spectrum
Hydrolysis rate and inhibitor screening context; P99/Cilote exception review
All applications are research-use-only contexts. Reported evidence should be verified in the end-user's specific assay conditions and models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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